molecular formula C12H18N4O4 B12986577 3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B12986577
M. Wt: 282.30 g/mol
InChI Key: XZQXZVMZFBWOHK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a tetrahydropyrimidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2-(morpholino)ethylamine under specific conditions to form the desired product. The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide
  • 3-methyl-N-(2-morpholinoethyl)-4-nitrobenzamide

Comparison

Compared to similar compounds, 3-methyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a tetrahydropyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C12H18N4O4/c1-15-11(18)9(8-14-12(15)19)10(17)13-2-3-16-4-6-20-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,14,19)

InChI Key

XZQXZVMZFBWOHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCCN2CCOCC2

Origin of Product

United States

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